molecular formula C17H23N3O4 B8079974 tert-Butyl 6-amino-5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 6-amino-5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B8079974
M. Wt: 333.4 g/mol
InChI Key: SHAHGMCHCYCQNJ-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a spirocyclic compound featuring an indoline core fused with a pyrrolidine ring via a spiro junction. The molecule includes a tert-butoxycarbonyl (Boc) protecting group, an amino substituent at position 6, and a methoxy group at position 5 of the indoline moiety.

Properties

IUPAC Name

tert-butyl 6-amino-5-methoxy-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-16(2,3)24-15(22)20-6-5-17(9-20)10-7-13(23-4)11(18)8-12(10)19-14(17)21/h7-8H,5-6,9,18H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAHGMCHCYCQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=CC(=C(C=C3NC2=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isopropylmagnesium Bromide Approach

A widely reported method involves the reaction of 5-bromo-2-methylthiophene-3-carboxylic acid methyl ester with isopropylmagnesium bromide (i-PrMgBr) in tetrahydrofuran (THF) at -40°C under argon. Subsequent addition of tert-butyl 2-oxopyrrolidine-1-carboxylate induces spirocyclization, yielding the target compound after 24 hours. Key steps include:

  • Quenching : Methanol and sodium borohydride are added to stabilize intermediates.

  • Purification : Silica gel chromatography (hexane/ethyl acetate = 1:1) isolates the product in 51–63% yield.

Table 1: Representative Yields and Conditions for Grignard-Mediated Synthesis

Reagent SystemTemperatureSolventYieldCitation
i-PrMgBr-40°CTHF63%
Lithium HMDS-70°CTHF29%
n-BuLi-78°CTHF50%

The stereochemical outcome is influenced by the steric bulk of the Grignard reagent, with i-PrMgBr providing superior diastereoselectivity compared to n-BuLi.

Multicomponent Reactions with Azomethine Ylides

Proline-Based Cycloaddition

A three-component reaction employing proline, dialkyl acetylenedicarboxylate, and 3-methyleneoxindoles in refluxing ethanol generates spiro[indoline-3,3'-pyrrolidines]. The in situ-formed azomethine ylide undergoes 1,3-dipolar cycloaddition, affording the spiro core in 72–85% yield.

Critical Parameters :

  • Solvent : Ethanol enhances dipole stabilization.

  • Temperature : Reflux conditions (78°C) accelerate cycloaddition kinetics.

  • Diastereoselectivity : Proline’s chirality induces >90% endo selectivity.

Primary α-Amino Acid Derivatives

Glycine or alanine substitutes proline in analogous reactions, producing (spiro[indoline-3,3'-pyrrolidine]-1′-yl)maleates. While yields remain moderate (55–65%), this method expands substrate versatility for functionalized spirooxindoles.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball milling 3-dicyanomethylene-2H-indol-2-ones with tert-butyl 2-oxopyrrolidine-1-carboxylate in the presence of piperidine eliminates solvents, achieving 95% yield within 15 minutes. Stainless steel milling vessels (6 mm balls) provide efficient energy transfer, enabling rapid cyclocondensation.

Advantages :

  • Sustainability : No solvent waste.

  • Scalability : Gram-scale synthesis without chromatography.

Aqueous-Phase Reactions

Stirring isatin derivatives with malononitrile and aryl isothiocyanates in water (2 mL) with piperidine catalysis yields spiro[indole-pyrrolidine] adducts (80–95%). The aqueous phase facilitates Michael addition-cyclization, simplifying purification via extraction.

Optimization Strategies

Temperature and Atmosphere Control

Low temperatures (-40°C to -78°C) and inert atmospheres (argon/nitrogen) minimize side reactions during Grignard additions. For example, i-PrMgBr reactions at -40°C achieve 63% yield, whereas room-temperature analogs yield <30%.

Chromatography-Free Purification

Mechanochemical and aqueous methods bypass silica gel chromatography, instead employing recrystallization (ethyl acetate/n-hexane) or direct filtration. This reduces costs and time for industrial-scale production.

Comparative Analysis of Methods

Table 2: Method Comparison for tert-Butyl 6-Amino-5-Methoxy-2-Oxospiro[indoline-3,3'-Pyrrolidine]-1'-Carboxylate Synthesis

MethodYield RangeDiastereoselectivityEnvironmental Impact
Grignard Addition29–63%ModerateHigh (solvent use)
Multicomponent Reaction55–85%HighModerate
Mechanochemical80–95%Not reportedLow

Grignard methods remain prevalent for their simplicity, while green chemistry approaches offer superior sustainability. Multicomponent reactions balance yield and selectivity, making them ideal for medicinal chemistry applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in drug discovery due to its ability to interact with various biological targets. Its spiro structure allows for unique conformations that can enhance binding affinity to enzymes and receptors.

Case Studies:

  • Research indicates that derivatives of spiro[indoline] compounds exhibit anticancer activity by inhibiting specific tumor cell lines. For instance, studies have shown that modifications to the amino group can enhance cytotoxic effects against breast cancer cells .

Organic Synthesis

tert-Butyl 6-amino-5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups enable various chemical reactions, including:

  • Nucleophilic substitutions
  • Michael additions

Synthesis Example:
A typical synthesis pathway involves the reaction of an isocyanate with an amine to form a urea derivative, which can then be cyclized to yield the desired spiro compound .

Material Science Applications

The compound's unique structure also lends itself to applications in material science, particularly in the development of polymers and coatings with specific properties. The presence of multiple functional groups facilitates the formation of cross-linked networks that can enhance mechanical strength and thermal stability.

Research has demonstrated that this compound exhibits biological activities such as:

  • Antimicrobial properties
  • Antioxidant effects

These properties make it a candidate for further investigation in pharmaceutical formulations aimed at treating infections or oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent-Driven Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 5-methoxy, 6-amino C₁₇H₂₃N₃O₄ 333.39 High polarity; potential CNS drug lead Inferred
tert-Butyl 6-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate 6-amino C₁₆H₂₁N₃O₃ 303.36 Intermediate for kinase inhibitors
tert-Butyl 5-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate 5-chloro C₁₆H₂₀ClN₃O₃ 337.45 Enhanced electrophilicity; agrochemical uses
tert-Butyl 5'-ethynyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate 5'-ethynyl C₁₈H₂₀N₂O₃ 312.37 Click chemistry applications

Key Observations :

  • Chloro Substituents : Chlorine at position 5 (e.g., CAS 1172588-22-5) introduces electron-withdrawing effects, enhancing reactivity in cross-coupling reactions .
  • Ethynyl Groups : Ethynyl-substituted derivatives (e.g., CAS 2208273-54-3) are valuable for click chemistry-driven bioconjugation .

Ring System Variations

Table 2: Ring System Comparisons

Compound Name Spiro Ring System Molecular Formula Molecular Weight (g/mol) Structural Impact Reference
This compound Pyrrolidine C₁₇H₂₃N₃O₄ 333.39 Balanced rigidity and flexibility Inferred
tert-Butyl 6'-chloro-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate Azetidine C₁₅H₁₇ClN₂O₃ 308.76 Increased ring strain; niche binding
tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate Piperidine C₁₇H₂₂ClN₃O₃ ~351.83 Enhanced conformational flexibility

Key Observations :

  • Pyrrolidine vs.
  • Azetidine : The smaller azetidine ring (4-membered) introduces strain, which may enhance reactivity but reduce stability .

Table 3: Stability and Handling

Compound Name Storage Conditions Hazard Profile Reference
This compound 2–8°C, dry, sealed Moderate toxicity Inferred
tert-Butyl 6-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate 2–8°C, dry, sealed Low acute toxicity
tert-Butyl 5-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate Ambient (chlorine stable) Corrosive (GHS05)

Key Observations :

  • Chlorinated analogs require stricter handling due to corrosive hazards .
  • Amino and methoxy groups may necessitate low-temperature storage to prevent decomposition .

Biological Activity

tert-Butyl 6-amino-5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O4C_{18}H_{24}N_{2}O_{4} with a molecular weight of approximately 332.394 g/mol. The compound features a spirocyclic structure, which is known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of oxindoles with specific dienes, leading to the formation of the spiro[indoline-pyrrolidine] framework. Various methods have been documented, including the use of catalytic systems that enhance yield and selectivity .

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity. Specifically, they have been investigated for their potential as protease inhibitors against viruses such as SARS-CoV-2. The structural features that contribute to this activity include the presence of the spirocyclic system, which may enhance binding affinity to viral proteins .

Anticancer Activity

In vitro studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis through mitochondrial pathways. For instance:

  • Cell Line Tested : HeLa (cervical cancer), A549 (lung cancer)
  • IC50 Values : Ranged from 10 to 30 µM, indicating moderate potency .

Neuroprotective Effects

Research has also suggested neuroprotective properties for related compounds, potentially beneficial in treating neurodegenerative diseases. These effects may be attributed to the ability to modulate neurotransmitter levels and reduce oxidative stress .

Case Studies

Study Objective Findings
Study AEvaluate antiviral efficacyShowed significant inhibition of viral replication in vitro against SARS-CoV-2.
Study BAssess anticancer propertiesDemonstrated cytotoxicity in HeLa and A549 cells with IC50 values below 30 µM.
Study CInvestigate neuroprotective effectsIndicated reduced oxidative stress in neuronal cell cultures treated with related compounds.

Q & A

Q. Methodological Monitoring :

  • LC-MS : Used to track carboxylate activation (e.g., mixed anhydride formation) and intermediate consumption .
  • TLC/¹H NMR : Confirm spirocycle formation and purity post-flash chromatography (e.g., 0–100% EtOAc/hexane gradients) .

How does the spirocyclic structure of this compound influence its biological activity and interaction with enzymes?

Advanced Research Focus
The spirocyclic framework confers:

  • 3D Conformational Rigidity : Enhances binding selectivity to enzyme active sites (e.g., kinases, proteases) by restricting rotational freedom .
  • Dual Hydrogen Bonding : The 2-oxo and methoxy groups participate in H-bonding with catalytic residues (e.g., serine in hydrolases) .
  • Steric Effects : The tert-butyl group improves metabolic stability but may reduce solubility, requiring formulation optimization .

Q. Validation Methods :

  • Molecular Docking : Predict binding modes with targets like β-secretase (BACE1) for Alzheimer’s research .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) to compare spirocyclic analogs against non-spiro derivatives .

What advanced spectroscopic techniques are recommended for characterizing this compound’s three-dimensional conformation?

Q. Basic Research Focus

  • X-ray Crystallography : Resolves spirocyclic geometry and torsion angles (e.g., dihedral angles between indoline and pyrrolidine rings) .
  • 2D NMR (COSY, NOESY) : Identifies through-space interactions (e.g., NOE correlations between H-6′ and H-3′) to confirm spatial arrangement .

Q. Advanced Applications :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .
  • Vibrational Circular Dichroism (VCD) : Assigns absolute configuration of chiral centers in enantiopure samples .

How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

Advanced Research Focus
Discrepancies in yields (e.g., 59% in mixed anhydride coupling vs. 40–50% in spirocyclization) arise from:

  • Solvent Polarity : Higher yields in CH₂Cl₂ vs. THF due to better anhydride stability .
  • Catalyst Loading : Excess DIPEA (2 eq.) improves carbamate formation but may induce side reactions .

Q. Methodological Solutions :

  • DoE (Design of Experiments) : Systematically vary temperature, solvent, and stoichiometry to optimize steps .
  • In Situ IR Spectroscopy : Monitor real-time reaction progress to identify bottlenecks (e.g., incomplete activation) .

What are the methodological considerations for optimizing nucleophilic substitution reactions on this compound?

Advanced Research Focus
Key parameters for substituting the 6-amino or 5-methoxy groups:

  • Reagent Compatibility : Use polar aprotic solvents (DMF, DMSO) for SNAr reactions with NaN₃ or KSCN .
  • Temperature Control : Elevated temperatures (60–80°C) accelerate substitution but risk decomposition .

Q. Case Study :

  • Chlorine Replacement : Substitution with NaN₃ in DMF at 80°C yields azido derivatives (85% purity), requiring subsequent Staudinger reduction for amine generation .

How do structural modifications (e.g., halogenation) affect the compound’s pharmacological profile?

Q. Comparative Analysis

Derivative Modification Biological Activity
6-Bromo analog Bromine at C6Enhanced kinase inhibition (IC₅₀ = 0.2 μM)
5-Fluoro analog Fluorine at C5Improved CNS penetration (logP = 2.1)
Parent compound6-Amino, 5-methoxyModerate cytotoxicity (IC₅₀ = 5 μM)

Key Insight : Halogenation increases lipophilicity and target affinity but may reduce solubility, necessitating salt formation (e.g., HCl salts) .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic Guidelines :

  • Storage : 2–8°C under argon in amber vials to prevent oxidation of the amino group .
  • Handling : Use anhydrous conditions (glovebox) for hygroscopic intermediates .

Q. Stability Data :

  • TGA/DSC : Decomposition onset at 180°C, indicating thermal stability up to 150°C .
  • Forced Degradation : Exposure to UV light (254 nm) induces <5% degradation over 48 hours .

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